molecular formula C18H19N3O5S B323415 3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B323415
M. Wt: 389.4 g/mol
InChI Key: VHCGKEDAIWZXDG-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide: is a chemical compound with the molecular formula C18H19N3O5S. It is known for its unique structure, which includes a nitro group, a piperidinylsulfonyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group and the piperidinylsulfonyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[4-(1-morpholinylsulfonyl)phenyl]benzamide
  • 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
  • 3-nitro-N-[4-(1-azepanyl-sulfonyl)phenyl]benzamide

Uniqueness

3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

3-nitro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C18H19N3O5S/c22-18(14-5-4-6-16(13-14)21(23)24)19-15-7-9-17(10-8-15)27(25,26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22)

InChI Key

VHCGKEDAIWZXDG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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